Jatrophane 2
Overview
Description
Jatrophane 2 is a macrocyclic diterpene compound belonging to the jatrophane family, which is derived from plants of the Euphorbiaceae family. These compounds are known for their complex structures and diverse biological activities, including anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance-reversing properties .
Mechanism of Action
Target of Action
Jatrophane 2, like other jatrophane-type diterpenes, primarily targets P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer treatment .
Mode of Action
This compound interacts with P-gp and inhibits its function . This inhibition prevents the efflux of therapeutic drugs from cancer cells, thereby enhancing the effectiveness of chemotherapy
Biochemical Pathways
This compound affects the biochemical pathway involving P-gp. By inhibiting P-gp, this compound disrupts the normal efflux of drugs and other xenobiotics from the cells . This disruption can enhance the intracellular concentration of therapeutic drugs, particularly in cancer cells that overexpress P-gp .
Pharmacokinetics
As a p-gp inhibitor, this compound likely affects the pharmacokinetics of other drugs by increasing their cellular uptake and bioavailability .
Result of Action
The primary molecular effect of this compound is the inhibition of P-gp, leading to increased intracellular concentrations of certain drugs . On a cellular level, this can enhance the efficacy of chemotherapy in cancer cells that overexpress P-gp .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the specific type of cells (such as cancer cells overexpressing P-gp) can all impact the action of this compound . .
Biochemical Analysis
Biochemical Properties
Jatrophane 2, like other jatrophanes, has been found to interact with a variety of biomolecules. It is known to be a powerful inhibitor of P-glycoprotein , a protein that pumps foreign substances out of cells. This interaction could potentially influence the efficacy of certain drugs, particularly those used in chemotherapy.
Cellular Effects
This compound has a broad spectrum of therapeutically relevant biological activities. It has been found to have anti-inflammatory, anti-chikungunya virus, anti-HIV, cytotoxic, and multidrug resistance-reversing activities, as well as curative effects on thrombotic diseases . These effects suggest that this compound can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, as a powerful inhibitor of P-glycoprotein, this compound can prevent the efflux of certain drugs from cells, thereby increasing their intracellular concentrations and potentiating their effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of jatrophane diterpenes typically involves the formation of the jatrophane core through a series of cyclization reactions. The biogenesis of jatrophane from casbene involves the formation of a casbene precursor, followed by the opening of the cyclopropane ring and closure of a five-membered ring between carbon atoms 6 and 10 .
Industrial Production Methods: Industrial production of jatrophane diterpenes is often achieved through extraction from natural sources, particularly from plants of the Euphorbiaceae family. Advanced chromatographic techniques, such as column chromatography and high-performance liquid chromatography, are employed to isolate and purify these compounds .
Chemical Reactions Analysis
Types of Reactions: Jatrophane 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the jatrophane skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include polyoxygenated polycyclic derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Jatrophane 2 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: this compound is used to investigate its effects on cellular processes, including autophagy and apoptosis.
Medicine: The compound has shown potential as an anti-cancer agent, an inhibitor of multidrug resistance, and an anti-inflammatory agent.
Industry: this compound is explored for its potential use in developing new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Jatrophane 2 is compared with other similar macrocyclic diterpenes, such as:
- Lathyrane
- Terracinolide
- Ingenane
- Pepluane
- Paraliane
- Segetane
Uniqueness: this compound is unique due to its specific polyoxygenated polycyclic structure and its potent inhibitory effects on P-glycoprotein. This makes it a valuable compound for research in overcoming multidrug resistance in cancer therapy .
Properties
IUPAC Name |
[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17+/t20-,29-,30-,31-,32+,33-,34+,35+,38+,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHKCKIAGSAXCR-DXFPZIRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that Jatrophane 2 exhibited minimal antitumor activity compared to Jatrophane 1. Does this mean this compound is completely inactive?
A1: The study states that this compound was "almost completely inactive in the suppression of cancer cell growth in a given range of concentrations" []. This suggests that while minimal activity was observed, further investigation across a broader concentration range might be needed to definitively conclude its complete inactivity. It is possible that this compound might exhibit activity at higher concentrations or under specific conditions not tested in this study. Additionally, exploring potential synergistic effects with other compounds could be of interest.
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